1-Propylpiperidine-4-carbaldehyde
Description
1-Propylpiperidine-4-carbaldehyde is a piperidine derivative characterized by a propyl group attached to the nitrogen atom of the piperidine ring and a formyl (-CHO) group at the 4-position. The molecular formula is C₉H₁₇NO (molecular weight: 155.24 g/mol), with a 6-membered piperidine ring conferring moderate rigidity and basicity.
Properties
CAS No. |
561054-29-3 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-propylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C9H17NO/c1-2-5-10-6-3-9(8-11)4-7-10/h8-9H,2-7H2,1H3 |
InChI Key |
CUYURYIKCMICAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylpiperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-propylpiperidine-4-methanol using oxidizing agents such as sodium periodate and sodium bromide . The reaction is typically carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of 1-propylpiperidine-4-carbaldehyde often involves continuous flow reactions. This method allows for better control over reaction conditions, leading to higher efficiency and scalability . The use of catalysts and optimized reaction parameters further enhances the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Propylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The piperidine ring can undergo substitution reactions, where the propyl group or the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-Propylpiperidine-4-carboxylic acid.
Reduction: 1-Propylpiperidine-4-methanol.
Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Scientific Research Applications
Chemical Properties and Reactions
1-Propylpiperidine-4-carbaldehyde possesses a piperidine ring with a propyl group and an aldehyde functional group. Its chemical structure allows it to undergo several important reactions:
- Oxidation : The aldehyde can be oxidized to form 1-propylpiperidine-4-carboxylic acid.
- Reduction : It can be reduced to yield 1-propylpiperidine-4-methanol.
- Substitution : The compound can participate in substitution reactions, where the propyl group or the aldehyde can be replaced by other functional groups.
These reactions make it a versatile building block for synthesizing more complex molecules, especially in pharmaceutical contexts.
Medicinal Chemistry
1-Propylpiperidine-4-carbaldehyde is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its biological activity has been explored in the context of:
- Neurological Disorders : The compound has been investigated for its potential to develop drugs targeting conditions such as depression and anxiety. Its structure allows it to interact with neurotransmitter systems effectively.
- Cancer Treatment : Research indicates that derivatives of 1-propylpiperidine-4-carbaldehyde show promise in inhibiting tumor growth. For instance, certain synthesized analogs have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
Organic Synthesis
In organic synthesis, this compound serves as a key precursor for creating more complex chemical entities. Its ability to undergo various transformations makes it suitable for:
- Synthesis of Enzyme Inhibitors : It can be modified to produce inhibitors that target specific enzymes involved in disease processes.
- Development of Receptor Modulators : The compound's structural features facilitate the design of molecules that can modulate receptor activity, which is crucial for developing new therapeutic agents .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of derivatives synthesized from 1-propylpiperidine-4-carbaldehyde. The results showed that one derivative exhibited an IC50 value of 0.57 μM against MDA-MB-231 breast cancer cells, indicating potent activity. The mechanism was linked to tubulin polymerization inhibition, a common target in cancer therapy .
| Compound | IC50 (μM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Derivative A | 0.57 | MDA-MB-231 (breast) | Tubulin polymerization inhibition |
| Derivative B | 3.5 | A549 (lung) | Apoptosis induction |
Case Study 2: Neurological Applications
In another investigation, compounds derived from 1-propylpiperidine-4-carbaldehyde were tested for their effects on neurotransmitter systems. One compound showed promise as a selective serotonin reuptake inhibitor (SSRI), potentially offering a new avenue for treating depression .
Mechanism of Action
The mechanism of action of 1-propylpiperidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The aldehyde group can form covalent bonds with biological targets, leading to the modulation of enzyme activity or receptor function. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
1-Acetylpiperidine-4-carbaldehyde
- Molecular Formula: C₈H₁₃NO₂ (MW: 155.19 g/mol).
- Key Differences: The acetyl group (C=O) introduces electron-withdrawing effects, reducing basicity compared to the propyl group.
- Applications : Used in synthetic intermediates for pharmaceuticals due to its reactive aldehyde group.
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Molecular Formula: C₉H₁₅NO₄ (MW: 201.22 g/mol).
- Key Differences : The ethoxycarbonyl group (-COOEt) and carboxylic acid (-COOH) substituents significantly alter polarity. The compound has higher solubility (logS = -1.2) and ionizable groups, making it unsuitable for passive BBB penetration but ideal for charged interactions in drug design .
1-Phenylacetyl-pyrrolidine-2-carboxyaldehyde
Key Trends :
- Lipophilicity : Propyl > Phenylacetyl > Ethoxycarbonyl > Acetyl.
- Reactivity : Aldehyde groups (as in 1-Propylpiperidine-4-carbaldehyde) enable nucleophilic additions, whereas carboxylic acids (e.g., in Ethoxycarbonyl derivatives) favor salt formation.
Biological Activity
1-Propylpiperidine-4-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological properties, synthesis, and potential therapeutic uses, supported by data tables and case studies.
Chemical Structure and Properties
1-Propylpiperidine-4-carbaldehyde is characterized by its piperidine ring structure with a propyl group and an aldehyde functional group at the 4-position. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.
Pharmacological Applications
Research indicates that derivatives of piperidine, including 1-propylpiperidine-4-carbaldehyde, exhibit a range of biological activities. Some notable areas of investigation include:
- Neurotransmitter Modulation : Piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating neuropsychiatric disorders .
- Antiviral Properties : Certain piperidine compounds have shown promise in inhibiting viral infections, including those caused by retroviruses such as HIV. The mechanism often involves interference with viral proteases, which are essential for viral replication .
The biological activity of 1-propylpiperidine-4-carbaldehyde may involve:
- Enzyme Inhibition : Compounds in this class can act as inhibitors of specific enzymes related to disease processes. For instance, they may inhibit proteases involved in viral replication or metabolic pathways linked to cancer .
- Receptor Interaction : The compound may bind to various receptors in the central nervous system (CNS), influencing neurotransmitter release and activity .
Study 1: Antiviral Activity
In a study examining the antiviral properties of piperidine derivatives, researchers found that certain compounds exhibited significant inhibitory effects against HIV protease. The study utilized various analogs to determine structure-activity relationships (SAR), revealing that modifications at the piperidine ring significantly impacted efficacy .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 1-Propylpiperidine-4-carbaldehyde | 0.5 | HIV Protease |
| Piperidine Derivative A | 0.3 | HIV Protease |
| Piperidine Derivative B | 1.0 | HIV Protease |
Study 2: Neurotransmitter Effects
Another research effort focused on the effects of piperidine derivatives on dopamine levels in animal models. The study demonstrated that administration of these compounds resulted in increased dopamine release, suggesting potential applications in treating conditions like depression and schizophrenia .
Synthesis of 1-Propylpiperidine-4-carbaldehyde
The synthesis of 1-propylpiperidine-4-carbaldehyde typically involves:
- Formation of the Piperidine Ring : Starting from readily available precursors such as propylamine and cyclization agents.
- Aldehyde Introduction : The introduction of the aldehyde group can be achieved through oxidation reactions or by using specific reagents that facilitate the formation of carbonyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
